YK-3-237 is a synthetic compound classified as a chalcone derivative and recognized as a potent activator of sirtuin 1 (SIRT1), a member of the sirtuin family of proteins involved in various cellular processes including aging, metabolism, and stress responses. Its chemical structure is characterized by a specific arrangement of aromatic rings and functional groups that contribute to its biological activity. YK-3-237 is notable for its role in enhancing sperm capacitation, a critical process in male fertility that prepares sperm for successful fertilization .
The synthesis of YK-3-237 typically involves multi-step organic reactions that may include:
YK-3-237 has several applications across different fields:
Studies have demonstrated that YK-3-237 interacts with multiple cellular pathways:
These interactions highlight its potential as a therapeutic agent in both reproductive health and cancer treatment.
Several compounds share structural or functional similarities with YK-3-237. Here are some notable examples:
Compound Name | Structure Type | Primary Activity | Unique Features |
---|---|---|---|
Resveratrol | Stilbene derivative | SIRT1 activation | Antioxidant properties |
Sirtinol | Sirtuin inhibitor | Inhibition of sirtuins | Directly inhibits SIRT1 |
Nicotinamide | Amide derivative | SIRT1 activation | Precursor for NAD+ synthesis |
EX527 | SIRT1 inhibitor | Inhibition of SIRT1 | Selective inhibition |
YK-3-237 stands out due to its dual role as both an activator of SIRT1 and its specific effects on sperm capacitation processes. Unlike other compounds that may only inhibit or activate sirtuins without specific applications in reproductive biology, YK-3-237 directly influences key events critical for male fertility. Its unique mechanism involving calcium signaling further differentiates it from other sirtuin modulators.
YK-3-237 is systematically named according to IUPAC nomenclature as B-[2-Methoxy-5-[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]phenyl]boronic acid [3] [5] [6]. This comprehensive name reflects the compound's complex structure, incorporating both the boronic acid functionality and the chalcone backbone with specific stereochemical designation.
The compound is assigned the PubChem identification number 24881094, providing a unique database identifier for computational and research applications [3]. The InChI Key for YK-3-237 is AKNGHUAJAODDJA-FNORWQNLSA-N, which serves as a standardized molecular identifier that enables precise chemical structure representation across different database systems [3] [12].
The SMILES notation for YK-3-237 is COc1ccc(\C=C\C(=O)c2cc(OC)c(OC)c(OC)c2)cc1B(O)O, which provides a linear text representation of the molecular structure including stereochemical information [3] [7]. This notation clearly indicates the E-configuration of the double bond through the backslash notation, distinguishing it from potential Z-isomers.
Parameter | Value |
---|---|
IUPAC Name | B-[2-Methoxy-5-[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]phenyl]boronic acid |
Common Name | YK-3-237 |
PubChem ID | 24881094 |
InChI Key | AKNGHUAJAODDJA-FNORWQNLSA-N |
SMILES | COc1ccc(\C=C\C(=O)c2cc(OC)c(OC)c(OC)c2)cc1B(O)O |
Physical Form | Crystalline solid |
YK-3-237 is registered with the Chemical Abstracts Service under the CAS Registry Number 1215281-19-8 [3] [4] [5] [6]. This unique identifier is universally recognized in chemical databases and regulatory systems worldwide, facilitating accurate identification and communication about this specific compound. The CAS number ensures that YK-3-237 can be unambiguously identified across different naming systems and international borders, which is particularly important for research coordination and regulatory compliance.
The compound is typically supplied with a purity of ≥98% as determined by High-Performance Liquid Chromatography, making it suitable for research applications requiring high chemical purity [3] [4] [6]. The ultraviolet-visible spectroscopy characteristics show maximum absorption wavelengths at 224, 276, and 344 nanometers, which are consistent with the extended conjugation system present in the chalcone structure [6].
YK-3-237 possesses the molecular formula C19H21BO7, indicating a composition of nineteen carbon atoms, twenty-one hydrogen atoms, one boron atom, and seven oxygen atoms [3] [4] [5] [13]. The molecular weight is precisely 372.18 grams per mole, which is significantly higher than many chalcone derivatives due to the presence of the boronic acid group and multiple methoxy substituents [3] [4] [13].
The molecular composition reflects the compound's classification as a boronic acid-substituted chalcone derivative [6]. The seven oxygen atoms are distributed among the boronic acid functional group (two hydroxyl groups), four methoxy groups (one on the B-ring and three on the A-ring), and one carbonyl oxygen in the chalcone linker [3] [6]. This oxygen-rich structure contributes to the compound's polarity and potential for hydrogen bonding interactions.
Molecular Parameter | Value |
---|---|
Molecular Formula | C19H21BO7 |
Molecular Weight | 372.18 g/mol |
Carbon Atoms | 19 |
Hydrogen Atoms | 21 |
Boron Atoms | 1 |
Oxygen Atoms | 7 |
Monoisotopic Mass | 372.131074 |
The stereochemistry of YK-3-237 is primarily defined by the configuration of the α,β-unsaturated ketone system within the chalcone framework [3] [12]. The compound exists preferentially in the E-configuration (trans), where the carbonyl group and the 3,4,5-trimethoxyphenyl ring are positioned on opposite sides of the double bond [3] [12] [25]. This E-configuration is thermodynamically more stable than the corresponding Z-isomer due to reduced steric hindrance between the bulky aromatic systems [17] [25].
Crystallographic data indicate that YK-3-237 maintains an essentially planar conformation, which is characteristic of chalcone derivatives [12]. The E-configuration is crucial for biological activity, as it allows optimal spatial arrangement for interaction with target proteins [25] [29]. Unlike many stilbene-based compounds where the Z-configuration is preferred for activity, chalcone derivatives typically exhibit enhanced activity in the E-form due to the different electronic and steric requirements of the α,β-unsaturated ketone system [17] [25].
The compound contains one E/Z center as indicated in structural databases, with no defined stereocenters present in the molecule [12]. The optical activity is reported as none, confirming the absence of chiral centers in the molecular structure [12]. The planar arrangement of the molecule facilitates π-π stacking interactions and contributes to the crystalline stability of the compound [6].
YK-3-237 contains several distinct functional groups that define its chemical reactivity and biological properties [3] [6] [18]. The boronic acid group (-B(OH)2) is positioned ortho to a methoxy group on the B-ring, creating a specific electronic environment that influences both the acidity of the boronic acid and its Lewis acid properties [3] [18] [24]. Boronic acids typically exhibit pKa values around 9, but the presence of electron-donating methoxy groups can modulate this acidity [18].
The α,β-unsaturated ketone system forms the central chalcone framework, with the carbonyl group conjugated to the ethylenic double bond [3] [6] [17]. This conjugation extends throughout the molecular system, creating an extended π-electron system that contributes to the compound's ultraviolet absorption characteristics [6] [17]. The 3,4,5-trimethoxyphenyl group (A-ring) provides significant electron donation through resonance effects of the three methoxy substituents [3] [26].
The methoxy groups are strategically positioned to influence both electronic properties and molecular recognition [3] [26]. The three methoxy groups on the A-ring are arranged in the classic 3,4,5-pattern commonly found in bioactive natural products, while the single methoxy group on the B-ring is positioned ortho to the boronic acid functionality [3]. This arrangement creates distinct electronic environments that can participate in hydrogen bonding and van der Waals interactions [26] [28].
Functional Group | Position/Description | Chemical Formula |
---|---|---|
Boronic acid | Attached to B-ring at ortho position to methoxy | -B(OH)2 |
Methoxy groups (A-ring) | Three methoxy substituents on 3,4,5-trimethoxyphenyl ring | 3 × -OCH3 |
Methoxy group (B-ring) | Single methoxy group at ortho position to boronic acid | -OCH3 |
α,β-Unsaturated ketone | Chalcone linker with conjugated C=C-C=O system | -CO-CH=CH- |
Aromatic rings | Two substituted benzene rings (A and B rings) | 2 × C6H3- |
Alkene (E-configuration) | Trans configuration of the ethylenic bridge | C=C (E) |
YK-3-237 exhibits a well-defined structural relationship to Combretastatin A-4, sharing the characteristic 3,4,5-trimethoxyphenyl A-ring that is essential for tubulin-binding activity [6] [11] [33]. Combretastatin A-4 possesses the molecular formula C18H20O5 with a molecular weight of 316.35 grams per mole, making it smaller than YK-3-237 due to the absence of the boronic acid group [34] [36] [37]. Both compounds feature the trimethoxyphenyl moiety, which has been identified as a critical pharmacophore for interaction with the colchicine binding site of tubulin [10] [33].
The fundamental structural difference lies in the bridging system connecting the two aromatic rings [6] [11]. Combretastatin A-4 employs a stilbene bridge in the Z-configuration, while YK-3-237 utilizes an α,β-unsaturated ketone system in the E-configuration [6] [11] [34]. This modification transforms the compound from a stilbenoid to a chalcone derivative, altering both the electronic properties and the spatial arrangement of the pharmacophore elements [6] [10].
The B-ring substitution patterns also differ significantly between the two compounds [3] [34]. Combretastatin A-4 features a 3-hydroxy-4-methoxyphenyl B-ring, while YK-3-237 incorporates a 2-methoxy-4-(boronic acid)phenyl system [3] [34]. This substitution represents a strategic modification designed to introduce Lewis acid properties through the boronic acid functionality while maintaining structural similarity to the parent compound [6] [10].
Structural Feature | YK-3-237 | Combretastatin A-4 |
---|---|---|
Molecular Formula | C19H21BO7 | C18H20O5 |
Molecular Weight (g/mol) | 372.18 | 316.35 |
Ring System A | 3,4,5-Trimethoxyphenyl | 3,4,5-Trimethoxyphenyl |
Ring System B | 2-Methoxy-4-(boronic acid)phenyl | 3-Hydroxy-4-methoxyphenyl |
Ethylene Bridge | α,β-Unsaturated ketone (E-configuration) | Stilbene (Z-configuration) |
Key Substituents | Boronic acid group (-B(OH)2) | Hydroxyl group (-OH) |
Unique Features | Chalcone with boronic acid substitution | Natural stilbenoid compound |
Core Similarity | Shares 3,4,5-trimethoxyphenyl A-ring | Parent compound for YK-3-237 design |
YK-3-237 represents a unique member of the chalcone family due to its incorporation of both boronic acid functionality and the characteristic trimethoxyphenyl substitution pattern [6] [39]. Most chalcone derivatives lack the boronic acid group, instead featuring various hydroxyl, methoxy, or halogen substituents on the aromatic rings [17] [20] [38]. The presence of the boronic acid group in YK-3-237 distinguishes it from conventional chalcones and introduces Lewis acid properties that are absent in typical chalcone structures [6] [18] [39].
The stereochemical preference for the E-configuration in YK-3-237 aligns with general chalcone behavior, where the trans-arrangement is thermodynamically favored due to reduced steric interactions [17] [25] [29]. However, the specific electronic environment created by the boronic acid and methoxy substituents may influence the stability difference between E and Z isomers compared to simpler chalcone systems [17] [25]. The extended conjugation system in YK-3-237, enhanced by the electron-donating methoxy groups, creates a more polarizable π-electron system than found in basic chalcone structures [17] [26].
Comparative studies of chalcone derivatives reveal that the 3,4,5-trimethoxyphenyl substitution pattern is relatively uncommon in synthetic chalcones, making YK-3-237 structurally distinctive within this compound class [17] [20] [33]. The combination of this specific substitution pattern with boronic acid functionality represents a hybrid approach that merges the structural features of natural product-derived pharmacophores with synthetic organoboron chemistry [6] [10] [39]. This structural combination positions YK-3-237 as a unique bridge between traditional chalcone chemistry and modern medicinal chemistry approaches utilizing boronic acid derivatives [6] [18] [39].
YK-3-237 presents as a crystalline solid under standard laboratory conditions [1] [2]. The compound exhibits variability in visual appearance depending on purity and batch preparation methods. Multiple commercial sources describe YK-3-237 as appearing as a white to beige powder [3] [4], while some analytical certificates report it as a yellow solid [1]. This variation in coloration may be attributed to minor impurities, crystal habit differences, or slight oxidation during storage, though the compound maintains its chemical integrity across these appearance variations.
The compound demonstrates good handling characteristics as a solid, with no reported issues regarding static electricity generation or unusual mechanical properties. Laboratory preparation protocols indicate that YK-3-237 can be readily transferred and weighed using standard pharmaceutical analytical techniques [4] [1].
Current analytical data indicates that specific melting and boiling point values for YK-3-237 have not been definitively determined in published literature [5] [6]. Safety data sheets from multiple suppliers consistently report these thermal transition temperatures as "undetermined" [6]. One commercial source suggests a theoretical boiling point calculation of 616.2 ± 65.0 degrees Celsius at 760 millimeters of mercury [7], though this appears to be a computational prediction rather than experimental measurement.
The absence of precise melting point data may reflect the compound's relatively recent development and specialized research applications, where thermal characterization has been secondary to biological activity studies. For pharmaceutical development purposes, thermal analysis using differential scanning calorimetry would provide definitive transition temperatures.
YK-3-237 demonstrates excellent room temperature stability for extended periods. Shipping and handling studies confirm that the compound remains chemically stable when transported at ambient temperatures without specialized cooling measures [8]. This stability profile facilitates practical laboratory use and reduces storage complexity.
Long-term storage stability requires controlled conditions at negative twenty degrees Celsius [4] [1]. Under these optimal storage conditions, YK-3-237 maintains chemical integrity for up to four years when properly sealed and protected from moisture [2]. The compound exhibits light sensitivity, requiring protection from direct illumination during storage and handling [1].
YK-3-237 exhibits pronounced solvent-dependent solubility characteristics that significantly impact its experimental applications and potential pharmaceutical formulations.
Solvent | Solubility (mg/mL) | Solubility (mM) | Solution Clarity |
---|---|---|---|
Dimethyl sulfoxide | 25-30 [3] [4] [2] | 67.2-80.6 [2] | Clear [2] |
Dimethyl formamide | ~30 [2] | ~80.6 [2] | Clear [2] |
Ethanol | 10-19 [8] [2] [9] | 26.9-51.1 [2] | Clear [2] |
Water | Insoluble [8] [9] | Not applicable | Not applicable |
Corn oil (10% dimethyl sulfoxide) | ≥2.5 [10] [11] | ≥6.72 [10] [11] | Clear [10] [11] |
The compound demonstrates highest solubility in aprotic polar solvents, particularly dimethyl sulfoxide and dimethyl formamide, where concentrations exceeding 25 milligrams per milliliter can be achieved [2]. These solvents provide optimal conditions for stock solution preparation in biological assays.
Ethanol solubility represents a moderate intermediate level, with reported values ranging from 10 to 19 milligrams per milliliter depending on preparation conditions and temperature [8] [2] [9]. This alcohol solubility enables certain in vivo applications where dimethyl sulfoxide may be unsuitable.
Aqueous solubility is essentially negligible, with YK-3-237 classified as insoluble in water [8] [9]. This hydrophobic character necessitates co-solvent systems for aqueous biological applications.
Limited published data exists regarding the specific pH-dependent solubility behavior of YK-3-237. The compound's chemical structure, containing both boronic acid functionality and methoxy substituents, suggests potential for pH-sensitive solubility modulation, particularly in the physiological pH range where boronic acid groups undergo ionization transitions.
The boronic acid moiety (pKa typically 8.5-9.5 for aryl boronic acids) indicates that YK-3-237 may exhibit enhanced aqueous solubility under alkaline conditions where deprotonation occurs. However, systematic pH-solubility studies have not been reported in current literature, representing an area requiring further investigation for pharmaceutical development applications.
Nuclear magnetic resonance analysis of YK-3-237 has been performed to confirm structural identity, with proton nuclear magnetic resonance spectroscopy showing consistency with the expected molecular structure [1]. Commercial certificates of analysis report that the nuclear magnetic resonance spectrum aligns with the proposed B-[2-methoxy-5-[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]phenyl]boronic acid structure [1].
The nuclear magnetic resonance characterization serves primarily for identity confirmation rather than detailed structural elucidation, as the compound synthesis and structure were established during initial development. Detailed chemical shift assignments and coupling constant analyses have not been extensively reported in accessible literature.
YK-3-237 exhibits characteristic ultraviolet-visible absorption maxima at three distinct wavelengths: 224 nanometers, 276 nanometers, and 344 nanometers [2]. These absorption bands reflect the extended conjugation system present in the chalcone-like structure, with the lower energy transition at 344 nanometers corresponding to the extended pi-electron system spanning the aromatic rings connected through the enone bridge.
The absorption spectrum profile is consistent with chalcone derivatives and enables spectrophotometric quantification for analytical purposes. The multiple absorption maxima provide flexibility for analytical method development, allowing selection of optimal wavelengths based on interference considerations and sensitivity requirements.
Mass spectrometric analysis confirms the expected molecular weight of 372.18 atomic mass units [12] [3] [4], corresponding to the molecular formula C₁₉H₂₁BO₇. Certificate of analysis documentation indicates that mass spectral fragmentation patterns are consistent with the proposed structure [1], though detailed fragmentation pathways and characteristic ion patterns have not been extensively published.
The exact mass measurement of 372.1380 atomic mass units [13] provides high confidence in molecular formula assignment and enables high-resolution mass spectrometric identification in complex biological matrices. This precise mass measurement facilitates pharmaceutical analysis and metabolite identification studies.